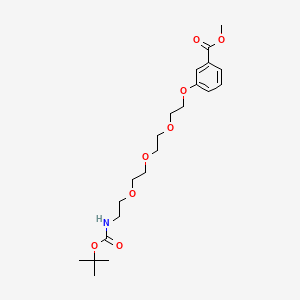

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester

Descripción general

Descripción

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is a synthetic organic compound used primarily in proteomics research. It is characterized by its complex structure, which includes a benzoic acid methyl ester moiety linked to a trioxaundecanoxy chain with a Boc-protected amino group. This compound is notable for its solubility in organic solvents such as chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester typically involves multiple steps:

Formation of the Trioxaundecanoxy Chain: The trioxaundecanoxy chain is synthesized through the reaction of polyethylene glycol with appropriate halides under basic conditions.

Attachment of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via nucleophilic substitution reactions, often using tert-butyl carbamate as the Boc-protecting agent.

Coupling with Benzoic Acid Methyl Ester: The final step involves esterification or etherification reactions to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Boc Group Deprotection

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine, enabling peptide bond formation .

Reaction Equation :

Ester Hydrolysis

The methyl ester can undergo hydrolysis under basic conditions (e.g., NaOH in aqueous methanol) to regenerate the benzoic acid .

Reaction Equation :

Chain Functionalization

The trioxaundecanoxy chain can be modified via:

- Nucleophilic substitution : Replacement of terminal hydroxyl groups with reactive moieties (e.g., activated esters for peptide coupling) .

- Oxidation : Conversion of ether linkages to carbonyl groups under controlled conditions.

Drug Delivery Systems

The trioxaundecanoxy chain enhances solubility and bioavailability in pharmaceutical formulations. Its ether linkages can be engineered for controlled release or tissue-specific targeting .

Proteomics Research

The benzoic acid methyl ester moiety acts as a reactive handle for post-translational modification studies. It enables covalent attachment to proteins or peptides via click chemistry or enzymatic ligation .

Comparison with Similar Compounds

| Compound | Key Features | Unique Aspect |

|---|---|---|

| This compound | Boc-protected amine + trioxane chain | Long-chain ether for solubility enhancement |

| 3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid | Unprotected amine + hydroxyl group | Increased polarity for aqueous formulations |

| 4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid | Dioxane chain + Boc protection | Reduced chain flexibility compared to trioxane |

Aplicaciones Científicas De Investigación

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is used in several scientific research fields:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of protein-ligand interactions due to its ability to form stable complexes with proteins.

Industry: Used in the development of novel materials with specific functional properties.

Mecanismo De Acción

The mechanism by which 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester exerts its effects is largely dependent on its interaction with biological molecules. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then form covalent bonds with target molecules. The trioxaundecanoxy chain provides flexibility and solubility, facilitating interactions with various molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester: Lacks the Boc-protecting group, making it more reactive.

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid: The free acid form, which is more polar and less soluble in organic solvents.

Uniqueness

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is unique due to its combination of a Boc-protected amino group and a trioxaundecanoxy chain, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring controlled reactivity and stability.

Actividad Biológica

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester (CAS No. 1076199-20-6) is a synthetic organic compound notable for its complex structure, which includes a benzoic acid moiety linked to a long-chain amino ether. This compound is primarily utilized in proteomics research and has garnered attention due to its potential biological activities.

- Molecular Formula : C21H33NO8

- Molecular Weight : 427.49 g/mol

- Solubility : Soluble in organic solvents such as chloroform, dimethylformamide, and dimethyl sulfoxide .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Trioxaundecanoxy Chain : This is achieved by reacting polyethylene glycol with appropriate halides under basic conditions.

- Attachment of the Boc-Protected Amino Group : The Boc-protected amino group is introduced via nucleophilic substitution reactions using tert-butyl carbamate.

- Coupling with Benzoic Acid Methyl Ester : The final step involves esterification or etherification to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.

Potential Biological Effects

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The presence of the amino group in this compound suggests potential interactions with biological targets that could lead to antimicrobial effects.

- Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a candidate for studying protein-ligand interactions, crucial in drug design and development .

- Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Although direct evidence for this compound is lacking, its structural similarities to active derivatives suggest potential for similar biological roles .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid | Lacks Boc protection; shorter chain | More polar due to hydroxyl group |

| 4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid | Contains dioxane instead of trioxane | Potentially different solubility properties |

| 4-(11-amino-3,6-dioxaundecanoyl)benzoic Acid | No Boc protection; dioxane structure | Increased reactivity due to unprotected amine |

This table illustrates how the Boc protection and long-chain ether influence solubility and reactivity profiles compared to other compounds.

Case Studies and Research Findings

- Study on Benzoic Acid Derivatives : A study highlighted that certain benzoic acid derivatives promote protein degradation pathways. While direct data on our compound is not available, it underscores the potential biological relevance of similar structures .

- In Silico Studies : Computational modeling has suggested that compounds with similar backbones could serve as effective modulators in proteostasis networks, hinting at therapeutic applications for this compound .

Propiedades

IUPAC Name |

methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)22-8-9-26-10-11-27-12-13-28-14-15-29-18-7-5-6-17(16-18)19(23)25-4/h5-7,16H,8-15H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVHJVCFZYPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132794 | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-20-6 | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.